Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 65586-64-3
VCID: VC15929233
InChI: InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

CAS No.: 65586-64-3

Cat. No.: VC15929233

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate - 65586-64-3

Specification

CAS No. 65586-64-3
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Standard InChI Key FGVZKUPPTFKFRY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl ester moiety. This configuration introduces steric and electronic effects that influence its reactivity and intermolecular interactions. The methyl group on the phenyl ring enhances lipophilicity, while the ester group provides a site for hydrolysis or further functionalization.

Physicochemical Characteristics

While direct data for this compound is limited, analogous ethyl pyrimidine carboxylates exhibit densities near 1.063 g/cm³ and boiling points exceeding 300°C . Its calculated LogP value of ~1.91 suggests moderate hydrophobicity, aligning with its potential for blood-brain barrier penetration. Key properties inferred from structural analogs include:

PropertyValue (Analog-Based Estimate)
Molecular Weight242.27 g/mol
Density1.05–1.10 g/cm³
Boiling Point290–310°C
LogP1.8–2.2
Vapor Pressure (25°C)<0.01 mmHg

These estimates derive from structurally related compounds such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) and ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate (CAS 306960-67-8).

Synthetic Methodologies

Conventional Routes

The synthesis typically involves cyclocondensation reactions. A representative pathway includes:

  • Formation of the Pyrimidine Core: Reacting thiourea derivatives with β-keto esters under acidic conditions.

  • Functionalization: Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Esterification: Protecting carboxylic acid intermediates with ethanol under Dean-Stark conditions.

A patent-pending method for analogous thiazolecarboxylates (WO2012032528A2) highlights the use of cuprous cyanide and iodide in Ullmann-type couplings to introduce aryl groups, achieving yields exceeding 90% . While optimized for thiazoles, this approach could adapt to pyrimidine systems by modifying reaction temperatures and catalysts.

Solvent-Free Innovations

Recent advances in green chemistry demonstrate the viability of twin-screw extrusion for synthesizing pyrimidine derivatives. This method eliminates solvents, reduces reaction times from hours to minutes, and improves atom economy. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized at 204–205°C with a 95% yield . Adapting this to Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate would require optimizing screw speed and temperature profiles to prevent decarboxylation.

Industrial and Regulatory Considerations

Regulatory Classification

Under HS Code 2933599090, this compound falls under "other pyrimidine derivatives," attracting a 6.5% MFN tariff and 17% VAT in many jurisdictions . Its synthesis and distribution require compliance with REACH and FDA guidelines for intermediates, though specific toxicity data remains sparse.

Comparative Analysis with Analogous Compounds

The compound’s uniqueness arises from its substitution pattern. Key comparisons include:

CompoundCAS NumberKey FeatureApplication
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate5909-24-0Chloro substituentAgrochemical intermediates
Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate306960-67-8Trifluoromethyl groupFluorinated drug candidates
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateN/ADihydropyrimidone coreCalcium channel modulation

The 4-methylphenyl group in Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate provides superior π-π stacking potential compared to chloro or trifluoromethyl analogs, making it advantageous in targeting aromatic-rich enzyme pockets.

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